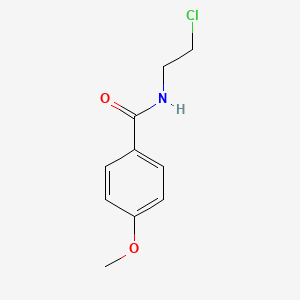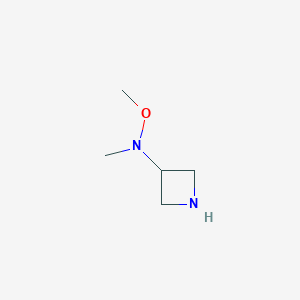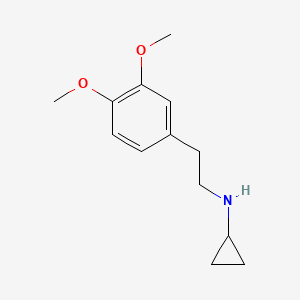![molecular formula C32H18O2 B3242654 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione CAS No. 152771-67-0](/img/structure/B3242654.png)
5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione
Overview
Description
5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione: is a semiconducting polymer that can be used as an acceptor molecule in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . This compound is known for its unique structural properties, which make it suitable for various applications in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione involves a multi-step process. One of the reported methods includes the Sonogashira cross-coupling reaction, which affords the desired compound in varying yields depending on the specific conditions and reagents used . The reaction typically involves the coupling of an indeno[1,2-b]fluorene core with phenyl groups under specific conditions to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of similar compounds suggests that the process can be adapted for larger-scale production. This involves optimizing reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new materials with desirable electronic properties .
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s potential as a semiconducting material suggests possible uses in bioelectronics and medical devices.
Industry: In the industry, the compound is primarily used in the fabrication of organic electronic devices such as OLEDs and OFETs. Its ability to act as an acceptor molecule makes it valuable for developing efficient and high-performance electronic components .
Mechanism of Action
The mechanism by which 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione exerts its effects is primarily related to its electronic properties. As an acceptor molecule, it can accept electrons from donor molecules, facilitating charge transfer processes in electronic devices. The molecular targets and pathways involved include interactions with other semiconducting materials to form efficient charge transport networks .
Comparison with Similar Compounds
Indeno[1,2-b]fluorene-6,12-dione: A closely related compound with similar electronic properties.
5,11-Diethynylindeno[1,2-b]fluorene-6,12-dione: Another derivative with ethynyl groups that influence its electronic behavior.
Uniqueness: 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is unique due to the presence of phenyl groups, which enhance its stability and electronic properties. This makes it particularly suitable for applications in organic electronics where high performance and stability are required .
Properties
IUPAC Name |
5,11-diphenylindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O2/c33-31-24-18-10-8-16-22(24)28-26(20-13-5-2-6-14-20)30-27(21-15-7-9-17-23(21)32(30)34)25(29(28)31)19-11-3-1-4-12-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULIUXJXGQUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C5=C2C(=O)C6=CC=CC=C65)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)






![7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B3242638.png)
![2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid](/img/structure/B3242640.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3242647.png)


![(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B3242664.png)

